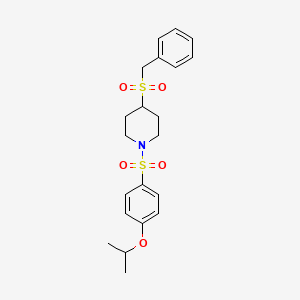

4-(Benzylsulfonyl)-1-((4-isopropoxyphenyl)sulfonyl)piperidine

Description

4-(Benzylsulfonyl)-1-((4-isopropoxyphenyl)sulfonyl)piperidine is a bis-sulfonylated piperidine derivative characterized by two distinct sulfonyl groups: a benzylsulfonyl moiety at the 4-position and a 4-isopropoxyphenylsulfonyl group at the 1-position of the piperidine ring. The compound’s molecular formula is inferred as C₂₃H₂₉NO₅S₂ (molecular weight: ~487.6 g/mol), with the isopropoxy group enhancing lipophilicity compared to simpler aryl substituents.

Properties

IUPAC Name |

4-benzylsulfonyl-1-(4-propan-2-yloxyphenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO5S2/c1-17(2)27-19-8-10-21(11-9-19)29(25,26)22-14-12-20(13-15-22)28(23,24)16-18-6-4-3-5-7-18/h3-11,17,20H,12-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJRNWXLZOUEBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfonyl)-1-((4-isopropoxyphenyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring followed by the introduction of the benzylsulfonyl and 4-isopropoxyphenylsulfonyl groups. Common synthetic routes include:

Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of Benzylsulfonyl Group: This step often involves the reaction of the piperidine ring with benzylsulfonyl chloride in the presence of a base such as triethylamine.

Introduction of 4-Isopropoxyphenylsulfonyl Group: This step involves the reaction of the intermediate compound with 4-isopropoxyphenylsulfonyl chloride under similar conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfonyl)-1-((4-isopropoxyphenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound belongs to the class of piperidine sulfonamides, which are known for their diverse pharmacological activities. Its structural similarity to other sulfonamide derivatives indicates potential applications in drug design, particularly for developing new therapeutic agents targeting various diseases.

- Anticancer Activity : Research has indicated that piperidine derivatives can exhibit anticancer properties. The sulfonamide functional group is often associated with the inhibition of enzymes crucial for cancer cell proliferation. Studies focusing on similar compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models.

- Antimicrobial Properties : Sulfonamides are traditionally known for their antibacterial effects. The presence of the piperidine ring may enhance the compound's ability to penetrate bacterial cell walls, thereby increasing its efficacy against resistant strains.

Neuroscience

Research into cannabinoid receptor interactions has revealed that compounds like 4-(Benzylsulfonyl)-1-((4-isopropoxyphenyl)sulfonyl)piperidine may act as synthetic cannabinoid receptor agonists (SCRAs). This suggests potential applications in treating neurological disorders, including:

- Pain Management : By modulating cannabinoid receptors, this compound could offer new pathways for analgesic therapies without the side effects associated with traditional opioids.

- Anxiety and Mood Disorders : Given the role of cannabinoids in mood regulation, this compound may be explored for its potential benefits in treating anxiety disorders and depression.

Case Study 1: Anticancer Activity Assessment

In a study examining the anticancer properties of structurally related piperidine compounds, researchers found that compounds with similar sulfonamide groups effectively inhibited cell growth in various cancer cell lines. The study highlighted the importance of substituent variations on the piperidine ring, suggesting that modifications like those present in this compound could enhance potency against specific cancer types.

Case Study 2: Neuropharmacological Effects

A recent investigation into synthetic cannabinoids indicated that compounds featuring similar sulfonamide structures could modulate cannabinoid receptor activity effectively. The study reported significant changes in pain response and mood stabilization in animal models treated with these compounds, suggesting a pathway for future clinical applications in managing chronic pain and mood disorders.

Mechanism of Action

The mechanism of action of 4-(Benzylsulfonyl)-1-((4-isopropoxyphenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties of the target compound with its analogs:

Key Observations:

- Substituent Bulk and Lipophilicity: The target’s 4-isopropoxyphenyl group increases steric bulk and lipophilicity compared to smaller substituents like nitro (Compound 7) or amino (Compound 9). This may enhance membrane permeability but reduce solubility .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in Compound 7) may stabilize the sulfonyl moiety, influencing reactivity or binding affinity. The isopropoxy group (electron-donating) in the target compound could alter electronic interactions in biological targets .

- Biological Activity : Piperidine sulfonamides with nitro or tert-butyl groups () exhibit CHOP pathway activation, suggesting the target’s benzyl/isopropoxy substituents might modulate similar apoptotic pathways. Conversely, histamine H3 antagonists () feature alkoxyaryl groups, aligning with the target’s isopropoxy motif .

Biological Activity

4-(Benzylsulfonyl)-1-((4-isopropoxyphenyl)sulfonyl)piperidine is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, may exhibit various pharmacological effects, including anticancer and enzyme inhibition properties. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

- Molecular Formula : CHN OS

- Molecular Weight : 437.6 g/mol

- CAS Number : 2034521-22-5

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups in the structure are likely to participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets.

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives as anticancer agents. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 10 | HDAC inhibition |

| Compound B | HeLa | 15 | Apoptosis induction |

| Target Compound | MDA-MB-231 | 12 | Cell cycle arrest |

Note: IC values indicate the concentration required to inhibit cell growth by 50%.

Enzyme Inhibition

The compound has also been studied for its potential as an inhibitor of protein tyrosine phosphatases (PTPs), which play crucial roles in cellular signaling pathways.

Study on Antitumor Activity

In a recent study published in MDPI, a series of sulfonamide derivatives were synthesized and evaluated for their anticancer properties. The study reported that derivatives similar to our target compound exhibited significant cytotoxicity against breast cancer cells, with mechanisms involving histone deacetylase (HDAC) inhibition, which is crucial for cancer cell proliferation control .

Research on Enzyme Inhibition

Another investigation focused on the inhibition of PTPs using computational methods combined with experimental validation. The study identified several sulfonamide derivatives that displayed selective inhibition of PTP1B and improved insulin sensitivity in diabetic models. These findings suggest that compounds like this compound could be explored further as potential therapeutic agents for metabolic disorders .

Q & A

Basic: What synthetic routes are commonly used to prepare 4-(Benzylsulfonyl)-1-((4-isopropoxyphenyl)sulfonyl)piperidine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling sulfonyl chloride derivatives with a piperidine backbone. For example, benzylsulfonyl and 4-isopropoxyphenylsulfonyl groups can be introduced via nucleophilic substitution or Friedel-Crafts-like reactions. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., CHCl₃/MeOH mixtures) enhance reactivity and solubility .

- Temperature control : Reactions are often conducted at room temperature to avoid decomposition of sulfonyl intermediates .

- Purification : Column chromatography with gradients (e.g., n-hexane/EtOAc) improves yield and purity, as demonstrated in analogues with 78–84% yields .

Advanced: How can contradictory NMR and HPLC data during characterization be resolved?

Answer:

Discrepancies between calculated and observed elemental analysis (e.g., carbon or nitrogen content) may arise from residual solvents or incomplete purification. To resolve this:

- Cross-validation : Combine ¹H/¹³C NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ions .

- HPLC optimization : Adjust mobile phase composition (e.g., methanol/buffer ratios) to enhance peak resolution and verify purity thresholds (>95% at 254 nm) .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

Answer:

- ¹H/¹³C NMR : Identifies chemical environments, such as sulfonyl-attached aromatic protons (δ 7.2–8.1 ppm) and piperidine backbone signals (δ 1.5–3.5 ppm) .

- HPLC : Quantifies purity (>95% peak area) and detects impurities .

- Elemental analysis : Validates stoichiometric ratios (e.g., C, H, N content) .

Advanced: What strategies improve the stability of sulfonyl piperidine derivatives during storage?

Answer:

- Storage conditions : Use anhydrous environments (desiccators) at –20°C to prevent hydrolysis of sulfonyl groups .

- Inert solvents : Store in dry DMSO or acetonitrile to avoid moisture-induced degradation .

- Light protection : Amber vials reduce photolytic cleavage of sulfonyl bonds .

Basic: How is purity assessed, and what thresholds are acceptable in pharmaceutical research?

Answer:

- HPLC : Retention time consistency and peak area ≥95% are standard .

- Pharmacopeial guidelines : The European Pharmacopoeia (EP) recommends ≥98% purity for reference standards, validated via buffer-adjusted mobile phases (e.g., sodium acetate/1-octanesulfonate) .

Advanced: How can off-target interactions in biological assays be minimized for sulfonyl piperidines?

Answer:

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., isopropoxy vs. methoxy groups) to reduce affinity for non-target receptors .

- Computational docking : Predict binding modes using software like AutoDock to identify structural motifs prone to off-target binding .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride byproducts .

- Spill management : Neutralize residues with sodium bicarbonate before disposal .

Advanced: Can flow chemistry be applied to scale up synthesis efficiently?

Answer:

Yes, continuous-flow systems improve scalability by:

- Precise temperature control : Minimizes side reactions (e.g., sulfonyl group hydrolysis) .

- Residence time optimization : Ensures complete coupling of sulfonyl precursors .

- Mixing efficiency : Microreactors enhance reagent interaction compared to batch methods .

Basic: How do the benzylsulfonyl and isopropoxyphenylsulfonyl groups influence physicochemical properties?

Answer:

- Solubility : The isopropoxy group increases hydrophobicity, while sulfonyl groups enhance water solubility via hydrogen bonding .

- Electronic effects : Sulfonyl groups withdraw electron density, stabilizing the piperidine ring and influencing reactivity .

Advanced: What alternative reagents improve low yields in sulfonyl coupling steps?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.